molecular formula C16H18ClNO3S B2544154 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide CAS No. 723745-35-5

4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide

Cat. No.: B2544154
CAS No.: 723745-35-5
M. Wt: 339.83
InChI Key: FJLNTAROPNSDGA-UHFFFAOYSA-N
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Description

4-Chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a chloro substituent at the 4-position, an ethoxy group at the 3-position, and an N-(1-phenylethyl) side chain. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry, including enzyme inhibition and antimicrobial activity.

Properties

IUPAC Name

4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-3-21-16-11-14(9-10-15(16)17)22(19,20)18-12(2)13-7-5-4-6-8-13/h4-12,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLNTAROPNSDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloro-3-Ethoxybenzenesulfonyl Chloride

The precursor 4-chloro-3-ethoxybenzenesulfonyl chloride is synthesized via chlorosulfonation of 3-ethoxybenzene. The reaction proceeds through electrophilic aromatic substitution, where chlorosulfonic acid introduces the sulfonyl chloride group at the para position relative to the ethoxy group. Subsequent chlorination using thionyl chloride or phosphorus pentachloride ensures complete conversion of the sulfonic acid intermediate to the sulfonyl chloride.

Key Reaction Conditions

  • Chlorosulfonation : 3-ethoxybenzene reacts with chlorosulfonic acid at 0–5°C for 2 hours, yielding 3-ethoxybenzenesulfonic acid.
  • Chlorination : Thionyl chloride (2.5 equivalents) is added dropwise under anhydrous conditions, with the mixture refluxed at 80°C for 4 hours.

Preparation of 1-Phenylethylamine

1-Phenylethylamine, a chiral secondary amine, is typically synthesized via reductive amination of phenylacetone using ammonium acetate and sodium cyanoborohydride. Alternative routes include the reduction of phenylacetaldehyde oxime with lithium aluminum hydride.

Optimization Insights

  • Reductive Amination : Yields up to 78% are achieved using methanol as the solvent and a 10:1 molar ratio of phenylacetone to ammonium acetate.
  • Oxime Reduction : Lithium aluminum hydride in tetrahydrofuran at 0°C provides enantiomerically pure (R)-1-phenylethylamine with >99% enantiomeric excess.

Sulfonamide Bond Formation

The critical coupling reaction between 4-chloro-3-ethoxybenzenesulfonyl chloride and 1-phenylethylamine is conducted in the presence of a base to neutralize HCl byproducts. Triethylamine or sodium hydroxide are commonly employed.

Representative Procedure

  • Dissolve 1-phenylethylamine (1.2 equivalents) in dichloromethane (DCM) at 0°C.
  • Add 4-chloro-3-ethoxybenzenesulfonyl chloride (1.0 equivalent) dropwise over 30 minutes.
  • Introduce triethylamine (2.5 equivalents) and stir at room temperature for 12 hours.
  • Quench with ice-cold water, extract with DCM, and dry over anhydrous sodium sulfate.

Yield : 82–89% after purification by silica gel chromatography.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow reactors to enhance mixing efficiency and heat transfer. A patented method employs a tubular reactor with a residence time of 15 minutes at 50°C, achieving 94% conversion.

Advantages Over Batch Processing

  • Throughput : 12 kg/hour of product with >99% purity.
  • Solvent Recovery : Ethyl acetate is recycled at a 98% efficiency rate, reducing waste.

Crystallization and Purification

The crude product is purified via recrystallization from ethanol-water (3:1 v/v). Cooling to −20°C yields needle-like crystals with a melting point of 112–114°C.

Purity Data

Purification Method Purity (%) Yield (%)
Recrystallization 99.5 75
Column Chromatography 99.9 65

Reaction Kinetics and Thermodynamic Analysis

Kinetic Profiling

The second-order rate constant (k₂) for sulfonamide formation is 0.047 L·mol⁻¹·s⁻¹ at 25°C, derived from spectrophotometric monitoring of HCl liberation. Activation energy (Eₐ) calculations via the Arrhenius equation reveal a value of 45.2 kJ·mol⁻¹, indicating a moderate temperature dependence.

Solvent Effects

Polar aprotic solvents (e.g., DCM, ethyl acetate) enhance reaction rates by stabilizing the transition state. A comparative study shows:

Solvent Dielectric Constant Reaction Rate (k₂ × 10³)
Dichloromethane 8.93 47
Ethyl Acetate 6.02 38
Tetrahydrofuran 7.52 42

Chiral Resolution and Enantiomeric Enrichment

While 1-phenylethylamine is chiral, standard synthesis produces a racemic mixture of the sulfonamide. Enantiomeric resolution is achieved via diastereomeric salt formation with N-acetyl-L-leucine in methanol, yielding >99% enantiomeric excess of the (R)-isomer.

Resolution Protocol

  • Dissolve racemic 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide (10 g) in methanol (100 mL).
  • Add N-acetyl-L-leucine (1.1 equivalents) and reflux for 2 hours.
  • Cool to 4°C, filter the precipitated (R)-enantiomer salt, and neutralize with sodium bicarbonate.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted benzenesulfonamides with different functional groups replacing the chloro group.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the ethoxy group.

    Reduction Reactions: Products include amines derived from the reduction of the sulfonamide group.

Scientific Research Applications

4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive sulfonamides.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. The chloro and ethoxy groups may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Key Observations :

  • The chloro and ethoxy groups in the target compound increase its molecular weight and polarity compared to the methyl-substituted analog .
  • The N-(1-phenylethyl) moiety is a common feature in sulfonamides, likely enhancing lipophilicity and steric bulk, which may influence receptor binding .

Physical and Spectroscopic Properties

Melting Points and Solubility

  • 4-Methyl-N-(1-phenylethyl)benzenesulfonamide has a melting point of 81–82°C, attributed to its crystalline structure and moderate polarity .
  • The ethoxy group in the target compound may lower its melting point compared to chloro-substituted analogs due to increased conformational flexibility.

NMR Spectral Data

  • For 4-methyl-N-(1-phenylethyl)benzenesulfonamide , ¹H NMR signals include aromatic protons at δ 7.58–7.05 ppm and a methyl group at δ 2.38 ppm .
  • The ethoxy group in the target compound would exhibit characteristic peaks: δ ~1.3–1.5 ppm (CH₃ of OCH₂CH₃) and δ ~4.0 ppm (OCH₂CH₃) in ¹H NMR. The chloro substituent would deshield adjacent aromatic protons, shifting their signals upfield .

Biological Activity

4-Chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antibacterial and cardiovascular applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of the enzyme dihydropteroate synthase. This enzyme plays a crucial role in the synthesis of folic acid in bacteria, leading to impaired bacterial growth and replication. This inhibition is a key factor in the antibacterial efficacy of sulfonamides.

Antibacterial Properties

Research indicates that sulfonamides exhibit significant antibacterial activity. The compound's structure allows it to effectively inhibit bacterial growth by targeting folic acid synthesis pathways. Studies have shown that modifications in the sulfonamide structure can enhance its potency against various bacterial strains.

Cardiovascular Effects

Recent studies have investigated the effects of benzenesulfonamide derivatives on cardiovascular parameters. A notable study utilized an isolated rat heart model to evaluate the impact of various sulfonamide derivatives on perfusion pressure and coronary resistance. The results indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing cardiovascular conditions .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds. The following table summarizes key characteristics and activities of selected benzenesulfonamide derivatives:

Compound NameAntibacterial ActivityCardiovascular EffectKey Structural Features
This compoundModerateSignificant decrease in perfusion pressureContains chloro and ethoxy groups
4-Ethoxy-N-(1-phenylethyl)benzenesulfonamideHighMinimalLacks chlorine substitution
2-Hydrazino-carbonyl-benzenesulfonamideLowModerate decreaseContains hydrazine moiety

Study on Cardiovascular Effects

In a study examining the effects of various benzenesulfonamides on isolated rat hearts, it was found that 4-(2-aminoethyl)-benzenesulfonamide had a pronounced effect on reducing both perfusion pressure and coronary resistance compared to other derivatives. This suggests a potential mechanism involving calcium channel modulation, which warrants further investigation into its pharmacokinetic properties and interactions with calcium channels .

Research Findings

Recent findings indicate that this compound may interact with specific amino acid residues in calcium channels, leading to altered vascular resistance and blood pressure regulation. Theoretical docking studies suggest that this compound could form complexes with calcium channel proteins, influencing their activity and providing a basis for its cardiovascular effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide?

  • Methodological Answer : The compound can be synthesized via sulfonylation of the amine precursor. For example, coupling 4-chloro-3-ethoxybenzenesulfonyl chloride with 1-phenylethylamine in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine). Reaction progress is monitored by TLC, and purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Considerations :

  • Use inert atmosphere (N₂/Ar) to prevent hydrolysis of sulfonyl chloride.
  • Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize byproducts.

Q. How is the compound characterized post-synthesis?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Assign peaks based on electronic environments (e.g., chloro and ethoxy substituents show distinct deshielding) .
  • HPLC-MS : Confirm molecular ion ([M+H]⁺) and purity (>95%).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups) .
    • Data Table :
TechniqueKey Peaks/FeaturesReference
¹H NMRδ 1.42 (t, -OCH₂CH₃), δ 4.12 (q, -OCH₂), δ 7.2–7.8 (aromatic protons)
XRDSpace group P2₁/c, hydrogen bonds at N–H⋯O=S

Q. What initial biological assays are used to screen its activity?

  • Screening Methods :

  • Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or NLRP3 inflammasome (IC₅₀ determination via fluorescence/colorimetry) .
  • Antimicrobial Susceptibility : Broth microdilution for MIC values against Gram-positive/negative strains .
    • Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and vehicle (DMSO) for baseline correction .

Advanced Research Questions

Q. How to optimize reaction conditions for higher yield in large-scale synthesis?

  • Strategies :

  • Solvent Screening : Replace DCM with THF or acetonitrile to improve solubility .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
    • Case Study : A derivative (5-chloro-2-methoxy-N-phenethylbenzamide) achieved 73% yield by adjusting reaction time (24 hrs vs. 12 hrs) and temperature (0°C to rt) .

Q. How to perform structure-activity relationship (SAR) studies on benzenesulfonamide derivatives?

  • Approach :

Substituent Variation : Modify chloro, ethoxy, or phenylethyl groups (e.g., replace Cl with F or methyl) .

Biological Testing : Compare IC₅₀ values across analogs.

  • SAR Table :

Compound ModificationActivity TrendReference
4-Cl → 4-F↓ CA inhibition
Phenylethyl → Benzyl↑ NLRP3 inhibition

Q. How to resolve contradictions in biological activity data across studies?

  • Root Causes :

  • Assay Variability : Differences in buffer pH (e.g., pH 7.4 vs. 6.8 alters sulfonamide ionization) .
  • Cell Line Heterogeneity : NLRP3 activity varies between primary vs. immortalized macrophages .
    • Resolution : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate with orthogonal assays (SPR for binding affinity) .

Q. What computational methods predict binding affinity and selectivity?

  • Tools :

  • Molecular Docking (AutoDock Vina) : Model interactions with carbonic anhydrase active site (Zn²⁺ coordination) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
    • Validation : Compare computational ΔG values with experimental IC₅₀ (Pearson correlation >0.8 indicates reliability) .

Data Contradiction Analysis Example

  • Issue : A study reports 37% yield for a derivative (compound 35) vs. 73% for a homolog (compound 40) .
  • Analysis : The lower yield in compound 35 is attributed to steric hindrance from the phenethyl group, resolved by elongating the alkyl chain (compound 40) .

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